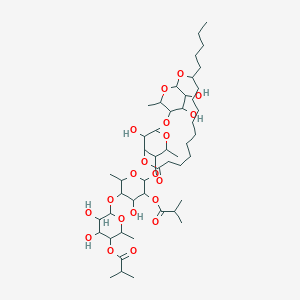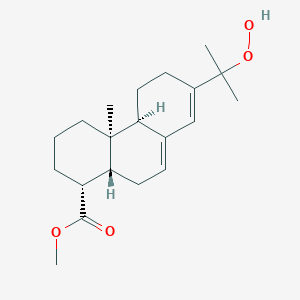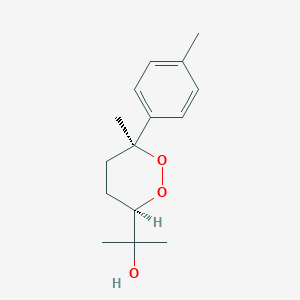
2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose, also known as ETC-169, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. This compound is a derivative of glucose, a simple sugar that is essential for cellular metabolism. ETC-169 has been shown to inhibit the growth of cancer cells and has the potential to be used in cancer treatment.
Wirkmechanismus
The mechanism of action of 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose involves the inhibition of glucose uptake by cancer cells. This compound targets the glucose transporter GLUT1, which is overexpressed in many cancer cells. By inhibiting GLUT1, 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose reduces the uptake of glucose by cancer cells, leading to their death. Additionally, 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose has been shown to inhibit the growth of cancer cells in animal models, further supporting its potential as a cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose in lab experiments is its specificity for cancer cells. This compound targets the glucose metabolism pathway, which is overactive in cancer cells but not in normal cells. Additionally, 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose has been shown to have minimal toxicity in normal cells, making it a safer alternative to traditional cancer treatments. However, one limitation of using 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose. One area of focus is the development of new formulations of 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose that improve its solubility and bioavailability. Additionally, researchers are exploring the potential of combining 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose with other cancer treatments to enhance its efficacy. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose, which could help to personalize cancer treatment. Finally, researchers are investigating the potential of 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose in other diseases, such as diabetes and Alzheimer's disease, which are also characterized by dysregulated glucose metabolism.
Synthesemethoden
The synthesis of 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose involves the reaction of 2-deoxy-D-glucose with tetradecanoyl chloride and diethylamine in the presence of triethylamine. The resulting product is then treated with ethyl chloroformate to yield 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose. This synthesis method has been optimized to produce high yields of 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose with high purity.
Wissenschaftliche Forschungsanwendungen
2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells by targeting the glucose metabolism pathway. Cancer cells have a high demand for glucose to fuel their rapid growth and proliferation. 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose inhibits the uptake of glucose by cancer cells, leading to their death. This compound has been tested on various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer, and has shown promising results.
Eigenschaften
CAS-Nummer |
124681-17-0 |
|---|---|
Produktname |
2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose |
Molekularformel |
C23H43NO9 |
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
ethyl [1-oxo-1-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]amino]tetradecan-2-yl] carbonate |
InChI |
InChI=1S/C23H43NO9/c1-3-5-6-7-8-9-10-11-12-13-14-19(33-23(31)32-4-2)22(30)24-17(15-25)20(28)21(29)18(27)16-26/h15,17-21,26-29H,3-14,16H2,1-2H3,(H,24,30)/t17-,18+,19?,20+,21+/m0/s1 |
InChI-Schlüssel |
YYSMKPHMPHPRRE-POFDQXHJSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC(C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)OC(=O)OCC |
SMILES |
CCCCCCCCCCCCC(C(=O)NC(C=O)C(C(C(CO)O)O)O)OC(=O)OCC |
Kanonische SMILES |
CCCCCCCCCCCCC(C(=O)NC(C=O)C(C(C(CO)O)O)O)OC(=O)OCC |
Synonyme |
2-((2-ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose 2-ECTADG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5-Dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione](/img/structure/B220495.png)

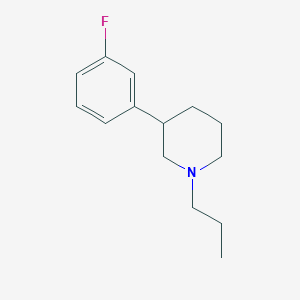
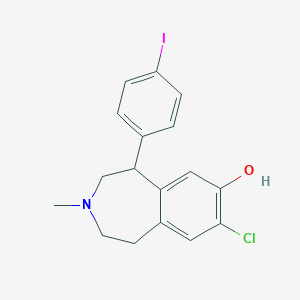
![2-(3-ethenylpiperidin-4-yl)-1-[3-(2-hydroxyethyl)-1H-indol-2-yl]ethanone](/img/structure/B220539.png)
![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)
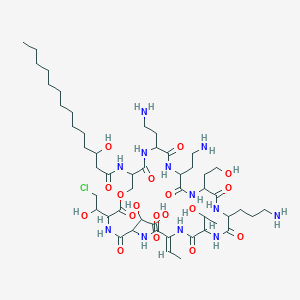

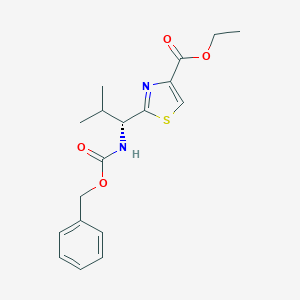
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B220646.png)
![3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B220651.png)
